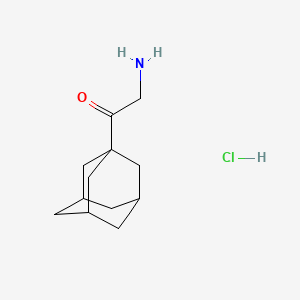

1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

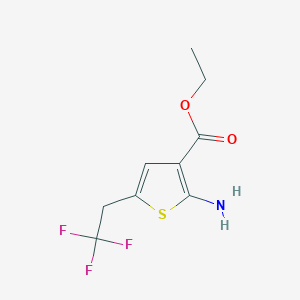

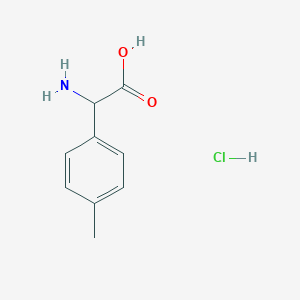

1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O . It has an average mass of 244.162 Da and a monoisotopic mass of 243.090515 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms forms the unique structure of the molecule.Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Hydrazinolysis Reactions : Research demonstrates the transformation of nitropyridinones through hydrazinolysis, leading to the formation of hydrazone compounds. This process is relevant for synthesizing specific chemical structures (Smolyar, 2010).

Synthesis of Schiff's Bases : The reaction of imidazole with hydrazine yields hydrazinyl ethanone compounds. These are used for condensation with aromatic aldehydes to form Schiff's bases, which have significant antibacterial properties (Patel et al., 2011).

Pyrazine Derivatives Synthesis : Novel pyrazine moiety bearing pyrazoline derivatives are synthesized using hydrazine-based reactions. These compounds exhibit antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).

Biological and Pharmacological Applications

Antitubercular Agents : The synthesis of pyrazolyl ethanone derivatives involves hydrazine and exhibits promising antitubercular activities. This indicates its potential application in tuberculosis treatment (Bhoot et al., 2011).

Antibacterial and Antifungal Activity : Compounds derived from 1,3,4-oxadiazolyl ethanone, synthesized using a hydrazine-related process, show significant antibacterial and antifungal properties, underscoring their potential in treating infections (Fuloria et al., 2009).

Antimicrobial Agents : Novel compounds synthesized from piperazinyl ethanones exhibit antimicrobial activities, suggesting their potential in developing new antimicrobial drugs (Zaidi et al., 2021).

Cancer Research : Metal complexes of pyridine derivative ligands, derived from hydrazinyl ethanone, show cytotoxic effects against cancer cell lines, indicating their potential application in cancer treatment (Chaitanya et al., 2022).

Antimicrobial Study : Synthesis of compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and their derivatives demonstrate significant antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).

Corrosion Inhibition : The synthesized compound methyl-4H-1,4-benzothiazin-2-yl)ethanone, through a new mechanism, acts as an efficient corrosion inhibitor for mild steel in acidic solutions, indicating its industrial applications in corrosion protection (Aloui et al., 2009).

Anticancer Agents : The synthesis of benzimidazole-based compounds like substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone demonstrates promising anticancer properties, suggesting their potential as novel anticancer agents (Rashid et al., 2014).

Propriétés

IUPAC Name |

1-[4-(hydrazinylmethyl)piperidin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-7(12)11-4-2-8(3-5-11)6-10-9;;/h8,10H,2-6,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXPDULQZMDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)